1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene
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Overview
Description
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene is an organic compound with the molecular formula C8H6Br4O and a molecular weight of 437.752 g/mol . This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methyl group attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene typically involves the bromination of 3-methoxy-6-methyl-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,5 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrabromo-5-methoxy-6-methyl-benzene: Similar structure but different bromination pattern.
1,2,4,5-Tetrabromo-3-methyl-6-methoxy-benzene: Similar structure with different positions of the methoxy and methyl groups.
Uniqueness
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene is unique due to its specific bromination pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
CAS No. |
59410-14-9 |
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Molecular Formula |
C8H6Br4O |
Molecular Weight |
437.75 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-methoxy-6-methylbenzene |
InChI |
InChI=1S/C8H6Br4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3 |
InChI Key |
OGXHSRAXVYFXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)OC)Br)Br |
Origin of Product |
United States |
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